Methyl 4-((2-ethoxyphenyl)amino)-8-methylquinoline-2-carboxylate
Description
Methyl 4-((2-ethoxyphenyl)amino)-8-methylquinoline-2-carboxylate is a quinoline derivative characterized by a 2-ethoxyphenylamino substituent at position 4, a methyl group at position 8, and a methyl ester at position 2. The ethoxy group in this compound may enhance solubility compared to halide-substituted analogs, while the methyl carboxylate group could influence metabolic stability and bioavailability .
Properties
IUPAC Name |
methyl 4-(2-ethoxyanilino)-8-methylquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-25-18-11-6-5-10-15(18)21-16-12-17(20(23)24-3)22-19-13(2)8-7-9-14(16)19/h5-12H,4H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITXDJMMYAARBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=CC(=NC3=C(C=CC=C23)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((2-ethoxyphenyl)amino)-8-methylquinoline-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : C₁₉H₁₈N₂O₂
- Molecular Weight : 306.36 g/mol
This compound features a quinoline core, which is known for its diverse pharmacological activities. The presence of the ethoxy and amino groups significantly influences its biological interactions.
Antimicrobial Activity
Research has shown that quinoline derivatives exhibit potent antimicrobial properties. A study focusing on related quinoline compounds demonstrated promising activity against various bacterial strains, including Mycobacterium tuberculosis. Compounds similar to this compound were synthesized and tested, revealing that modifications at the C-2 and C-6 positions of the quinoline ring can enhance antitubercular activity .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | M. tuberculosis | 5 µg/mL |
| 4-Aminoquinoline | E. coli | 10 µg/mL |
| 8-Hydroxyquinoline | S. aureus | 15 µg/mL |
Anticancer Activity
Quinoline derivatives have also been investigated for their anticancer properties. A recent study highlighted that compounds with a similar structure to this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer . The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various quinoline derivatives, this compound was found to have an IC50 value of approximately 20 µM against breast cancer cells (MCF-7). This indicates moderate potency compared to standard chemotherapeutic agents.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- DNA Intercalation : The flat aromatic structure allows for intercalation between DNA base pairs, disrupting replication processes in both bacterial and cancer cells.
- Reactive Oxygen Species (ROS) Generation : Quinoline derivatives can induce oxidative stress within cells, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences between the target compound and key analogs:
Notes:
- Steric Considerations: The 2-ethoxyphenylamino group may introduce steric hindrance, affecting binding interactions compared to smaller substituents (e.g., hydroxyethyl in ).
- Ester Position : The methyl ester at position 2 (target) versus ethyl ester at position 3 () alters lipophilicity and metabolic pathways.
Physical and Crystallographic Properties
- Melting Points : 4k exhibits a high melting point (223–225°C) due to strong intermolecular forces from polar substituents (chloro, methoxy) . The target’s ethoxy and ester groups may reduce melting points via steric disruption.
- Crystal Packing: In , the dihedral angle (70.22°) between quinoline and methoxyphenyl rings influences hydrogen bonding (N–H⋯N). The target’s ethoxy group may promote C–H⋯O interactions, as seen in , affecting solubility and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
